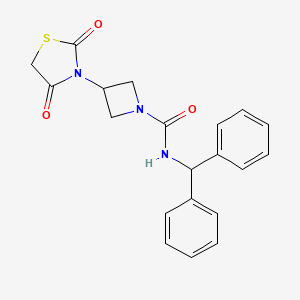
N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine-2,4-dione ring, which is known for its biological activity, and an azetidine ring, which adds to its chemical versatility.
科学的研究の応用
N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has several scientific research applications:
作用機序
Target of Action
The primary target of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . Partial agonists like this compound can avoid the adverse effects associated with PPAR-γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .
Biochemical Pathways
Upon binding to PPAR-γ, the compound influences the transcription of various genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and glucose homeostasis, making it potentially beneficial for the treatment of type 2 diabetes .
Pharmacokinetics
The compound’s antidiabetic efficacy was assessed in vivo on streptozotocin-induced diabetic mice . No compound showed considerable effect on the body weight of animals after 21 days of administration .
Result of Action
The compound’s action results in promising antidiabetic activity comparable with the standard drug rosiglitazone .
Safety and Hazards
将来の方向性
The title compounds have the potential to be developed as partial PPAR-γ agonists . The compounds showed promising antidiabetic activity comparable with the standard drug rosiglitazone . Future research could focus on further investigating the binding interactions of these compounds with the PPAR-γ receptor and establishing their binding mechanism .
生化学分析
Biochemical Properties
Compounds with similar structures, such as thiazolidinediones, have been found to interact with various enzymes and proteins . For instance, some thiazolidinediones are known to act as partial agonists for the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose metabolism .
Cellular Effects
Related compounds have shown to influence cell function by modulating signaling pathways, gene expression, and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This can be achieved by reacting thiazolidine-2,4-dione with appropriate aryl aldehydes under controlled conditions . The azetidine ring is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the benzhydryl group via a coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Thiazolidinediones: Compounds like rosiglitazone and pioglitazone share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Azetidine Derivatives: Other azetidine-containing compounds are studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide stands out due to its unique combination of the thiazolidine-2,4-dione and azetidine rings, which confer a distinct set of chemical and biological properties.
特性
IUPAC Name |
N-benzhydryl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-17-13-27-20(26)23(17)16-11-22(12-16)19(25)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGSSCPCJVDMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)
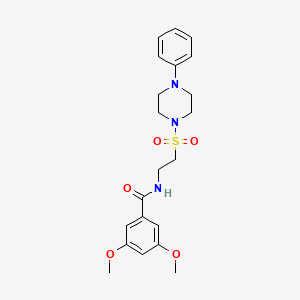

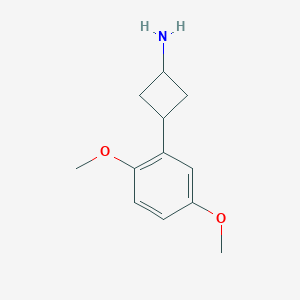
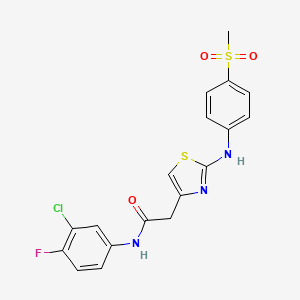

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)
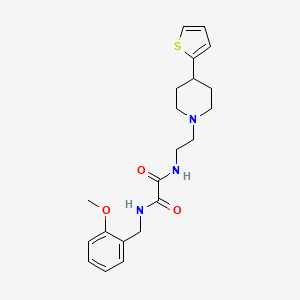
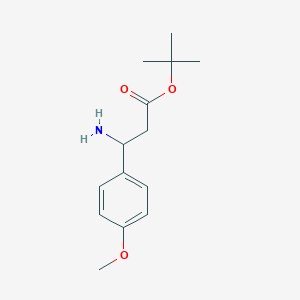
![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)
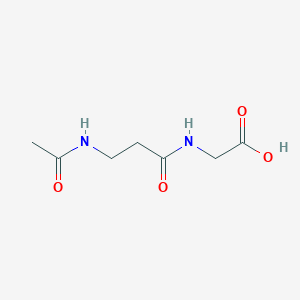
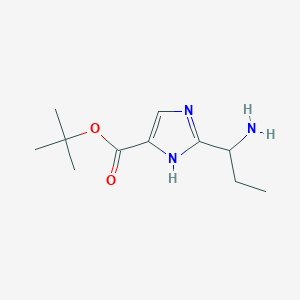
![2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2853952.png)
